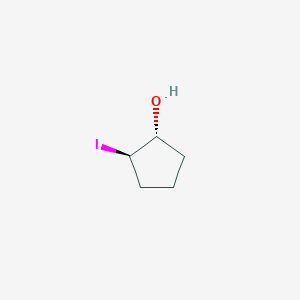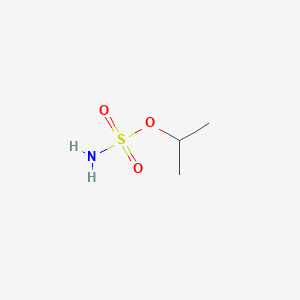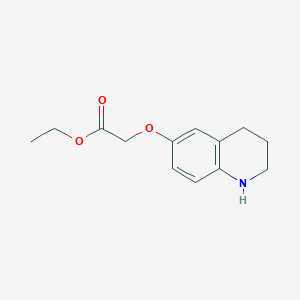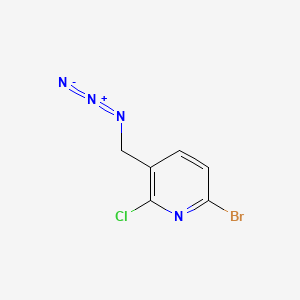
3-(Azidomethyl)-6-bromo-2-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azidomethyl)-6-bromo-2-chloropyridine is a heterocyclic organic compound that contains azido, bromo, and chloro substituents on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-6-bromo-2-chloropyridine typically involves the introduction of the azido group into a pre-functionalized pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative is reacted with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3-(Azidomethyl)-6-bromo-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
科学的研究の応用
3-(Azidomethyl)-6-bromo-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(Azidomethyl)-6-bromo-2-chloropyridine depends on the specific application and the chemical reactions it undergoes. For example, in bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules via the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it useful for labeling and tracking biomolecules.
類似化合物との比較
Similar Compounds
- 3-(Azidomethyl)-3-methyloxetane
- 3,3-Bis(azidomethyl)oxetane
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
Uniqueness
3-(Azidomethyl)-6-bromo-2-chloropyridine is unique due to the presence of both bromo and chloro substituents on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. Additionally, the azido group provides versatility in forming various derivatives through cycloaddition and substitution reactions.
特性
分子式 |
C6H4BrClN4 |
|---|---|
分子量 |
247.48 g/mol |
IUPAC名 |
3-(azidomethyl)-6-bromo-2-chloropyridine |
InChI |
InChI=1S/C6H4BrClN4/c7-5-2-1-4(3-10-12-9)6(8)11-5/h1-2H,3H2 |
InChIキー |
XYNFXABYGHMQPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1CN=[N+]=[N-])Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



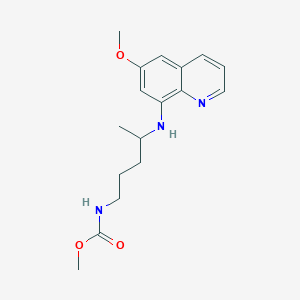
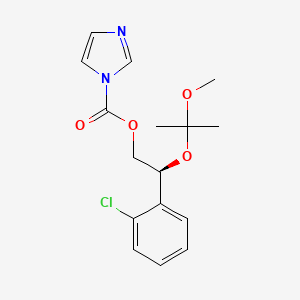
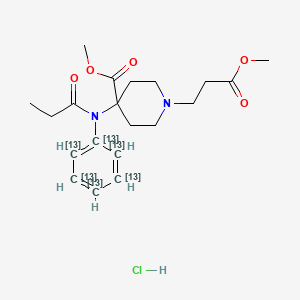
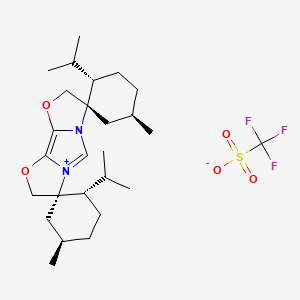
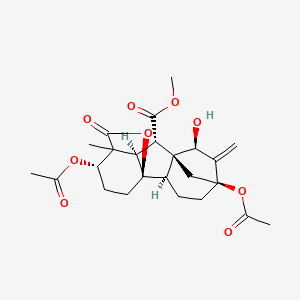

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)

